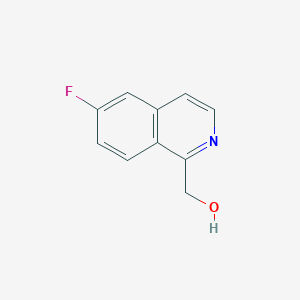

6-Fluoro-1-isoquinolinemethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

(6-fluoroisoquinolin-1-yl)methanol |

InChI |

InChI=1S/C10H8FNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-5,13H,6H2 |

InChI Key |

LCQPDKCCGHPRRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2CO)C=C1F |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 6 Fluoro 1 Isoquinolinemethanol

Established Synthetic Pathways to Fluorinated Isoquinoline (B145761) Methanols

Traditional approaches to synthesizing substituted isoquinolines often rely on classic name reactions, which have been adapted to incorporate fluorine atoms, typically by using pre-fluorinated starting materials.

The total synthesis of 6-fluoro-1-isoquinolinemethanol is not extensively documented as a standalone procedure in the literature, but its assembly can be projected through established multi-step sequences. These routes generally involve the construction of the isoquinoline core from a suitably substituted benzene (B151609) derivative, followed by or incorporating the introduction of the C1-methanol group.

A common strategy is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine. For the target compound, this would begin with a 3-fluorophenethylamine (B1297878) derivative. An alternative is the Pictet-Spengler reaction, which condenses a β-phenylethylamine with an aldehyde or ketone followed by an acid-mediated cyclization. acs.org

A plausible synthetic route could start from 2-bromo-5-fluorobenzaldehyde. A directed ortho-lithiation reaction, a powerful tool for regioselective functionalization, could be employed, similar to strategies used for synthesizing other substituted fluoroisoquinolines. mdpi.com The subsequent steps would involve building the heterocyclic ring and then introducing the C1 substituent. The addition of organolithium or Grignard reagents to a 3,4-dihydroisoquinoline (B110456) intermediate is a widely used method to install substituents at the C1 position. mdpi.com

Table 1: Plausible Multi-Step Synthesis Route

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Imine Formation | 2-Bromo-5-fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal | N-(2-bromo-5-fluorobenzylidene)-2,2-diethoxyethanamine |

| 2 | Cyclization (Pomeranz-Fritsch type) | Polyphosphoric acid (PPA), heat | 6-Fluoro-1-(diethoxymethyl)isoquinoline |

| 3 | Hydrolysis | Aqueous acid (e.g., HCl) | 6-Fluoroisoquinoline-1-carbaldehyde |

Direct C–H fluorination of the isoquinoline core is challenging due to issues with regioselectivity. While methods for the selective C-H fluorination of related heterocycles like quinolines exist, they often result in mixtures of isomers. acs.org For instance, the fluorination of quinoline (B57606) itself can yield a mixture of C2 and C4 products. acs.org

Consequently, the most reliable and common strategy for regioselective fluorination involves using starting materials that already contain the fluorine atom at the desired position. This pre-functionalization approach ensures unambiguous placement of the fluoro group. Syntheses starting from compounds like 3-fluoro-phenethylamine or 4-fluoro-2-methylaniline (B1329321) derivatives are typical. mdpi.comrsc.org

In some advanced methods, fluorinated building blocks are incorporated during the ring-forming step. A palladium-catalyzed annulation reaction between fluoroalkylated alkynes and 2-iodobenzylidenamines has been shown to produce 4-fluoroalkylated isoquinolines with high regioselectivity. acs.orgnih.gov While this places the fluoroalkyl group at C4, the principle of using fluorinated components in a convergent synthesis is a key strategy. acs.org A one-pot synthesis starting from N-fluoroalkylated 1,2,3-triazoles can yield 1-fluoroalkyl-3-fluoroisoquinolines, demonstrating a modern approach to building the fluorinated core. rsc.org

Novel and Efficient Synthetic Transformations

Recent advances in synthetic chemistry have provided more efficient and elegant solutions for constructing complex molecules, including one-pot reactions, advanced catalytic methods, and photochemical techniques.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and time. syrris.jp Several one-pot procedures have been developed for isoquinoline synthesis. organic-chemistry.org A notable example is the microwave-assisted, one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.org This reaction proceeds through a cascade of events including the formation of N-fluoroalkylated ketenimines, which then undergo a stereoselective 1,3-fluorine shift. rsc.org

Similarly, three-component reactions have been devised to construct the isoquinoline skeleton from simple precursors in a single operation. nih.govacs.org Rhodium(III)-catalyzed C-H activation and tandem annulation of 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids is one such method for producing isoquinolones. acs.org The development of a one-pot process for C(sp³)–H difluoroalkylation of tetrahydroisoquinolines using electrochemical oxidation highlights the potential for late-stage functionalization of the isoquinoline scaffold. rsc.org

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that are otherwise difficult or impossible.

Metal-Catalyzed Methods: Transition metals like palladium, rhodium, copper, and ruthenium are widely used to construct the isoquinoline ring system. organic-chemistry.org Palladium-catalyzed heteroannulation of fluoroalkynes with 2-iodobenzylidenamines provides a mild and convenient one-pot procedure for 4-fluoroalkyl isoquinolines. thieme-connect.com This method is significant as it tolerates various functional groups that might be sensitive to harsher, classical conditions like the Pictet-Spengler reaction. thieme-connect.com Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool, allowing for the synthesis of highly substituted isoquinolines from starting materials like hydrazones or oximes coupled with alkynes. acs.orgresearchgate.net

Table 2: Examples of Metal-Catalyzed Isoquinoline Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref. |

|---|---|---|---|---|

| Pd(PPh₃)₄ / Na₂CO₃ | Annulation | Fluoroalkylated alkynes, 2-Iodobenzylidenamines | 4-Fluoroalkylated isoquinolines | acs.orgnih.gov |

| [RhCp*Cl₂]₂ | C-H Activation/Annulation | O-acyl oximes, Alkynes | Substituted isoquinolines | acs.org |

| [{RuCl₂(p-cymene)}₂] / NaOAc | Cyclization | Aromatic ketoximes, Alkynes | Substituted isoquinolines | organic-chemistry.org |

Organocatalytic Methods: Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, offers a complementary approach, particularly for asymmetric synthesis. Chiral phosphoric acids have been successfully employed as catalysts in the Pictet-Spengler reaction to produce axially chiral tetrahydroisoquinolines with excellent enantioselectivities. acs.orgnih.gov This method relies on the dynamic kinetic resolution of the substrates to yield single regioisomeric products, demonstrating fine control over the molecule's stereochemistry. acs.org

Photochemistry, utilizing light to drive chemical reactions, provides access to unique and reactive intermediates under mild conditions. Several photochemical methods have been applied to the synthesis and functionalization of isoquinolines.

One innovative technique involves a phosphite-mediated photochemical nih.govnih.gov N-to-C rearrangement of N-alkyl isoquinolinium salts. nih.gov This process allows for the migration of an alkyl group from the nitrogen atom to the C4 position (meta-position), enabling a novel C-H functionalization pathway. nih.gov Another approach uses the photochemical reaction of 4-diazoisoquinoline-1,3(2H,4H)-diones with alcohols to introduce fluorinated moieties via O–H insertion, showcasing a direct method to incorporate functional groups. acs.org Furthermore, controlled radical cyclization cascades initiated by light have been used to construct the isoquinoline-1,3,4(2H)-trione core from o-alkynylated benzamides under metal-free conditions. nih.gov

Table 3: Photochemical Reactions for Isoquinoline Synthesis & Functionalization

| Reaction Type | Key Reagent/Intermediate | Transformation | Conditions | Ref. |

|---|---|---|---|---|

| nih.govnih.gov N to C Rearrangement | N-alkyl isoquinolinium salt, Phosphite | meta-C–H alkylation | Visible light | nih.gov |

| O-H Insertion | 4-Diazoisoquinoline-1,3(2H,4H)-dione | Introduction of fluorinated ether groups | UV/Violet light | acs.org |

Precursor and Intermediate Utility in Complex Molecule Synthesis

The strategic importance of this compound lies in its potential as a versatile building block for the synthesis of more elaborate molecules. The presence of two distinct functional groups—a nucleophilic hydroxyl group and a heterocyclic scaffold amenable to further functionalization—renders it a valuable precursor for a variety of complex chemical entities.

Exploitation of the Hydroxymethyl Group

The primary alcohol functionality at the 1-position serves as a key handle for a range of chemical transformations. This group can be readily oxidized to the corresponding aldehyde or carboxylic acid, opening pathways to a diverse array of derivatives.

Table 1: Potential Transformations of the 1-Hydroxymethyl Group

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| Oxidation to Aldehyde | PCC, DMP, Swern oxidation | Aldehyde | Imine formation, Wittig reactions, aldol (B89426) condensations |

| Oxidation to Carboxylic Acid | Jones reagent, KMnO₄, PDC | Carboxylic Acid | Amide coupling, esterification |

| Etherification | Williamson ether synthesis (e.g., NaH, alkyl halide) | Ether | Modification of solubility and electronic properties |

| Esterification | Fischer esterification (acid catalyst, alcohol), acyl chlorides | Ester | Prodrug strategies, introduction of reporter groups |

For instance, oxidation of this compound to 6-fluoro-1-isoquinolinecarboxaldehyde would provide a crucial electrophilic intermediate. This aldehyde could then participate in reactions such as the Wittig olefination to introduce carbon-carbon double bonds, or reductive amination to forge new carbon-nitrogen bonds, leading to the synthesis of novel amine derivatives.

Further oxidation to 6-fluoro-1-isoquinolinecarboxylic acid would allow for the construction of amide libraries through coupling reactions with a wide range of amines. This approach is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships. The resulting amides could be designed to target specific biological receptors or enzymes.

Functionalization of the Isoquinoline Core

The isoquinoline ring system itself, activated by the fluorine substituent, is a platform for further synthetic elaboration. Nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the fluorine atom, could be employed to introduce additional functionality. While the 6-fluoro substituent itself might not be the most labile leaving group for SNAr, its electronic influence can affect the reactivity of other positions on the ring.

Furthermore, the nitrogen atom of the isoquinoline ring can be quaternized to form isoquinolinium salts, which can alter the electronic properties of the molecule and serve as precursors for other transformations.

Hypothetical Synthetic Routes to Complex Molecules

The utility of this compound as an intermediate can be illustrated through hypothetical synthetic pathways to more complex targets.

Route A: Synthesis of a Novel Kinase Inhibitor Scaffold

Oxidation: this compound is oxidized to 6-fluoro-1-isoquinolinecarboxylic acid.

Amide Coupling: The resulting carboxylic acid is coupled with a substituted aniline (B41778) derivative using standard peptide coupling reagents (e.g., HATU, EDC).

Further Functionalization: The coupled product, now a complex amide, could undergo further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at other positions of the isoquinoline or aniline rings, to build a library of potential kinase inhibitors.

Route B: Development of a Fluorescent Probe

Etherification: The hydroxyl group of this compound is reacted with a linker molecule containing a terminal alkyne.

Click Chemistry: The resulting alkyne-functionalized isoquinoline is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing fluorophore (e.g., a coumarin (B35378) or rhodamine derivative).

Biological Evaluation: The final conjugate could be investigated as a fluorescent probe for cellular imaging, with the isoquinoline moiety potentially providing targeting specificity.

The strategic positioning of the fluorine atom in these complex molecules can significantly impact their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, the development of efficient and scalable synthetic routes to this compound is of paramount importance for advancing research in these areas.

Derivatization and Analog Development of 6 Fluoro 1 Isoquinolinemethanol

Chemical Modification at the Isoquinoline (B145761) Core

The isoquinoline nucleus, a privileged structural framework in medicinal chemistry, offers multiple sites for chemical modification. nih.govmdpi.com Alterations to the aromatic ring system can significantly influence the electronic properties and biological activity of the resulting analogs.

One common strategy involves the synthesis of fused heterocyclic systems. For instance, radical coupling reactions can be employed to construct complex scaffolds like indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines. nih.gov A typical reaction might involve reacting an N-acryloyl indole (B1671886) with an α-keto acid in the presence of an initiator like potassium persulfate (K₂S₂O₈). This generates an amidyl radical that undergoes a 6-endo-trig cyclization to form the functionalized isoquinoline skeleton. nih.gov Similarly, [3+2] cycloaddition reactions between isoquinoline-derived ylides and suitable dipolarophiles can yield fused pyrroloisoquinoline derivatives. nih.gov

Another approach is the direct substitution on the isoquinoline ring. Copper-catalyzed coupling reactions, such as the Goldberg-Ullmann type, are effective for introducing substituents at various positions. mdpi.comnih.gov For example, 3-substituted isoquinolines can be synthesized by coupling with appropriate amides in the presence of a copper(I) iodide catalyst. mdpi.comnih.gov Furthermore, cascade cyclization of amidate intermediates, formed from the reaction of protected aminosulfonyl compounds and 2-iodobenzamides, can also lead to 3-substituted isoquinoline scaffolds. nih.gov

The introduction of different functional groups, even on fused ring systems, has been shown to be synthetically accessible. Visible light-enabled protocols have been developed for the trifluoromethylation and difluoromethylation of the isoquinoline framework, leading to compounds like tri- and di-fluoromethylated indolo[2,1-a]isoquinoline scaffolds. nih.gov

| Modification Strategy | Reagents/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|

| Radical Cyclization | N-acryloyl indoles, α-keto acids, K₂S₂O₈ | Indolo[2,1-a]isoquinoline | nih.gov |

| [3+2] Cycloaddition | Isoquinoline ylide, Alkenylidene adduct of thiazole | Fused Pyrroloisoquinoline | nih.gov |

| Copper-Catalyzed Coupling | Amides, CuI, DMEDA, K₂CO₃ | 3-Substituted Isoquinoline | mdpi.comnih.gov |

| Visible Light-Enabled Radical Addition | Di/tri-fluoromethyl radical source | Di/tri-fluoromethylated Indolo[2,1-a]isoquinoline | nih.gov |

Structural Variation at the Methanol (B129727) Moiety

The methanol group at the 1-position of the isoquinoline ring is a versatile handle for structural modifications. Its primary alcohol functionality allows for a range of classical organic transformations, enabling the synthesis of a diverse library of analogs.

Common derivatization strategies include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. This transformation introduces a key carbonyl group, which can serve as a precursor for further reactions such as reductive amination, Wittig reactions, or amide bond formations.

Esterification: Reaction with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) yields esters. This allows for the introduction of a wide array of R-groups, modulating properties like lipophilicity and steric bulk.

Etherification: Formation of ethers via reactions like the Williamson ether synthesis introduces different alkyl or aryl groups, altering the molecule's polarity and hydrogen bonding capacity.

Replacement: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce nitrogen, sulfur, or halogen functionalities.

These modifications allow for fine-tuning of the molecule's physicochemical properties, which can be crucial for its intended application.

Exploration of Substituent Effects on Structure and Reactivity

The nature and position of substituents on the 6-fluoro-1-isoquinolinemethanol framework profoundly impact its electronic properties, and consequently, its reactivity and photophysical characteristics. The fluorine atom at the C-6 position itself is an important electron-withdrawing group that influences the entire isoquinoline ring system.

Studies on other substituted isoquinolines have provided insight into these effects. For instance, the presence of an electron-donating group (like methoxy (B1213986), -OCH₃) or an electron-withdrawing group (like nitro, -NO₂) on a phenyl ring attached to the isoquinoline core can cause a significant bathochromic (red) shift in the molecule's UV-Vis absorption spectrum. mdpi.com In one study, a methoxy group led to a 42 nm shift, while a nitro group caused a 48 nm shift. mdpi.com

These electronic perturbations also affect fluorescence properties. Generally, isoquinoline derivatives can exhibit fluorescence, and this can be enhanced in protic, hydrogen-bonding solvents like water. mdpi.com The solvent can stabilize the excited state through hydrogen bonding with the nitrogen atom of the isoquinoline ring, which increases the energy gap between the n→π* and π→π* transitions and enhances fluorescence. mdpi.com However, the introduction of strongly electron-withdrawing groups, such as a nitro group, can lead to fluorescence quenching. mdpi.com

| Substituent (at C-4 of Phenyl Ring) | Effect on Absorption | Fluorescence Emission Maxima | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Baseline | 391 nm | mdpi.com |

| -OCH₃ (Electron-Donating) | Bathochromic Shift (42 nm) | 391 nm | mdpi.com |

| -NO₂ (Electron-Withdrawing) | Bathochromic Shift (48 nm) | Fluorescence Quenched | mdpi.com |

Stereochemical Considerations in Derivatization

The carbon atom of the methanol group (-CH₂OH) in this compound is prochiral. Derivatization reactions at this site or at the adjacent C-1 position can lead to the formation of a stereocenter, making stereoselective synthesis a critical consideration for producing enantiomerically pure compounds.

Stereoselective synthesis aims to control the formation of stereoisomers, yielding a single desired enantiomer or diastereomer. youtube.com This is often achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment during the reaction, favoring one stereochemical outcome over the other. youtube.comchemrxiv.org

For example, in reactions involving the formation of a new bond at the C-1 position, such as an aldol (B89426) addition to a 1-formyl-6-fluoroisoquinoline (the oxidized form of the parent compound), the approach of the nucleophile can be directed by a chiral catalyst. Chiral potassium Brønsted bases, for instance, have been used to catalyze asymmetric aldol–Tishchenko reactions, yielding 1,3-diols with three contiguous stereogenic centers with high diastereoselectivity and enantioselectivity. chemrxiv.org

Similarly, synthetic strategies for related heterocyclic systems often employ stereocontrolled steps like Sharpless epoxidation or dihydroxylation to introduce multiple stereocenters with high fidelity. nih.gov Aza-Michael addition reactions have also been used for the stereoselective synthesis of quinoline (B57606) derivatives, where the reaction geometry dictates the formation of a specific (E)-configuration product. nih.gov The ability to control the three-dimensional arrangement of atoms is paramount, as different stereoisomers of a molecule can have vastly different properties.

Reactivity Profiles and Mechanistic Investigations

Fundamental Reaction Pathways of 6-Fluoro-1-isoquinolinemethanol

The primary reaction pathways of this compound are centered around its hydroxymethyl group. One of the most fundamental transformations is its oxidation to the corresponding aldehyde or carboxylic acid. For instance, treatment with oxidizing agents like manganese dioxide (MnO2) can selectively convert the primary alcohol to an aldehyde, yielding 6-fluoro-1-isoquinolinecarboxaldehyde. Further oxidation, potentially with stronger oxidizing agents, would lead to 6-fluoro-1-isoquinolinecarboxylic acid.

Another significant pathway involves the conversion of the hydroxyl group into a better leaving group, facilitating nucleophilic substitution reactions. This can be achieved by reaction with reagents such as thionyl chloride (SOCl2) or mesyl chloride (MsCl), which would transform the alcohol into a chloride or mesylate, respectively. These activated intermediates are then primed for reaction with a variety of nucleophiles.

Esterification is also a key reaction pathway, where this compound reacts with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) in the presence of a catalyst to form the corresponding esters. This reaction is fundamental in modifying the properties of the parent molecule.

Free-Radical Initiated Reactions and Mechanisms

While the heterocycle can be involved in radical reactions, detailed studies on free-radical initiated reactions specifically centered on this compound are not extensively documented in publicly available literature. However, general principles of radical chemistry suggest that the benzylic C-H bonds of the hydroxymethyl group could be susceptible to hydrogen atom abstraction by radical initiators. This would generate a resonance-stabilized benzylic radical, which could then participate in various radical-mediated processes such as coupling or addition reactions. Photochemical conditions could also potentially initiate radical reactions, possibly involving the isoquinoline (B145761) ring system, although specific mechanisms for this substrate are not well-established.

Nucleophilic and Electrophilic Transformations

The chemical behavior of this compound is markedly influenced by its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Transformations: The hydroxyl group of this compound can act as a nucleophile, for example, in reactions with electrophilic carbon centers such as those in alkyl halides or acyl chlorides. However, a more common scenario involves the transformation of the hydroxyl group into a good leaving group, as mentioned earlier, to allow for nucleophilic substitution at the benzylic carbon. A range of nucleophiles, including amines, thiols, and cyanides, can then displace the leaving group to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively.

Electrophilic Transformations: The isoquinoline ring system, being electron-rich, is susceptible to electrophilic aromatic substitution. The fluorine atom at the 6-position is an ortho-, para-directing deactivator. Therefore, electrophilic attack is expected to occur at positions 5 and 7. However, the directing influence of the entire fused ring system and the steric hindrance from the hydroxymethyl group at the 1-position will also play a crucial role in determining the regioselectivity of such reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation, though the specific conditions required for this compound would need to be carefully optimized to control the outcome.

Table 1: Summary of Nucleophilic and Electrophilic Transformations

| Transformation Type | Reactant | Product Type |

| Nucleophilic Substitution (after activation of OH) | Amines, Thiols, Cyanides | 1-Substituted-6-fluoroisoquinolines |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens | 5- or 7-Substituted-6-fluoro-1-isoquinolinemethanol |

Hydrogen Bonding and Intermolecular Interaction Dynamics

The molecular structure of this compound facilitates a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role. The hydroxyl group is a classic hydrogen bond donor, with the hydrogen atom capable of forming a strong hydrogen bond with an acceptor atom. Simultaneously, the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor. The nitrogen atom of the isoquinoline ring is also a potential hydrogen bond acceptor.

These hydrogen bonding capabilities are critical in determining the solid-state structure of the compound. In the crystalline lattice, molecules of this compound are likely to be organized in extended networks through intermolecular O-H···N or O-H···O hydrogen bonds. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -OH group | Isoquinoline N, -OH group O |

| Hydrogen Bond | C-H | F |

| π-π Stacking | Isoquinoline ring | Isoquinoline ring |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the molecular framework of organic compounds in solution. For 6-Fluoro-1-isoquinolinemethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a definitive assignment of all proton and carbon atoms, elucidating the connectivity and spatial relationships within the molecule.

In the absence of direct experimental data for this compound, we can predict the expected NMR spectral features based on known data for analogous isoquinoline (B145761) derivatives. mdpi.comuncw.edu The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the isoquinoline core, with their chemical shifts and coupling constants being influenced by the fluorine substituent at the 6-position. The fluorine atom, being electron-withdrawing, would deshield adjacent protons, causing them to resonate at a lower field. The protons of the hydroxymethyl group at the 1-position would appear as a characteristic signal, likely a singlet or a doublet depending on the coupling with the hydroxyl proton.

The ¹³C NMR spectrum would complement the ¹H NMR data, providing chemical shifts for each carbon atom. The carbon atom attached to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds. The chemical shifts of the other carbon atoms in the benzene (B151609) ring of the isoquinoline moiety would also be affected by the fluorine substituent.

Modern computational methods, such as those employing density functional theory (DFT), have become increasingly powerful in predicting NMR chemical shifts with high accuracy. nih.govgithub.iobohrium.comnmrdb.org Such theoretical calculations for this compound could provide valuable a priori information, aiding in the interpretation of experimental spectra and confirming structural assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.0 - 7.5 | C-3: 120 - 125 |

| H-4 | 8.0 - 8.5 | C-4: 140 - 145 |

| H-5 | 7.5 - 8.0 | C-5: 125 - 130 |

| H-7 | 7.2 - 7.7 | C-7: 115 - 120 (with C-F coupling) |

| H-8 | 8.0 - 8.5 | C-8: 128 - 133 |

| -CH₂OH (protons) | 4.5 - 5.0 | -CH₂OH (carbon): 60 - 65 |

| -CH₂OH (hydroxyl proton) | Variable | |

| C-1 | 155 - 160 | |

| C-4a | 135 - 140 | |

| C-6 | 160 - 165 (with large ¹JCF) | |

| C-8a | 125 - 130 |

Note: These are estimated ranges and the actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, IR) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and infrared (IR) techniques, is indispensable for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group in the methanol (B129727) substituent. The broadness is a result of hydrogen bonding.

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the isoquinoline ring.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching of the methylene (B1212753) group (-CH₂-).

C=N and C=C Stretch: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isoquinoline ring system would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-F Stretch: A strong absorption band, typically in the 1000-1300 cm⁻¹ range, is expected for the carbon-fluorine bond stretch, providing clear evidence of the fluorine substitution.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol group would likely appear in the 1000-1200 cm⁻¹ region.

Analysis of the fine structure of these bands can also provide insights into the molecular symmetry and intermolecular interactions.

Table 2: Expected Characteristic FTIR/IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Sharp, Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Isoquinoline Ring | C=N, C=C Stretch | 1450 - 1650 | Medium to Strong, Multiple Bands |

| Fluoroaromatic | C-F Stretch | 1000 - 1300 | Strong |

| Primary Alcohol | C-O Stretch | 1000 - 1200 | Medium to Strong |

Mass Spectrometry (LC/MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways. When coupled with liquid chromatography (LC/MS), it allows for the analysis of complex mixtures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

For this compound (C₁₀H₈FNO), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed in the mass spectrum, confirming its molecular weight. The presence of a fluorine atom would be evident from the precise mass measurement.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group: Cleavage of the C1-CH₂OH bond would result in a significant fragment corresponding to the 6-fluoroisoquinoline (B87247) cation.

Loss of water: Dehydration from the molecular ion could occur, leading to a fragment with a mass 18 units less than the parent ion.

Ring fragmentation: At higher energies, the isoquinoline ring system itself could fragment, leading to a series of smaller, characteristic ions. The fragmentation of quinoline (B57606) derivatives often involves the loss of HCN. bohrium.com

The study of isomers and mass-analogs is crucial to avoid misidentification, especially in complex samples. nih.gov

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₁₀H₈FNO]⁺ | Molecular Ion | 177.06 |

| [C₁₀H₉FNO]⁺ | Protonated Molecule | 178.07 |

| [C₉H₆FN]⁺ | Loss of -CH₂OH | 147.05 |

| [C₁₀H₆FN]⁺ | Loss of H₂O | 159.05 |

| [C₈H₅F]⁺ | Loss of -CH₂OH and HCN | 120.04 |

Note: m/z values are for the most abundant isotopes.

Electronic Spectroscopy and Excited State Dynamics (R2PI, Laser-Induced Fluorescence, Dispersed Fluorescence)

Electronic spectroscopy techniques, such as Resonance-Enhanced Two-Photon Ionization (R2PI) and Laser-Induced Fluorescence (LIF), are powerful probes of the electronic structure and excited-state dynamics of molecules in the gas phase. nih.govnih.gov These methods provide high-resolution spectroscopic information that is often obscured in condensed phases.

For aza-aromatic compounds like this compound, R2PI spectroscopy would involve the resonant absorption of a first photon to excite the molecule to an electronically excited state (S₁), followed by the absorption of a second photon to ionize it. researchgate.net By scanning the wavelength of the first laser, a spectrum of the S₁ ← S₀ transition is obtained with vibrational resolution. This allows for the precise determination of the origin of the electronic transition and the vibrational frequencies in the excited state.

LIF spectroscopy, on the other hand, involves exciting the molecule to the S₁ state and detecting the resulting fluorescence emission as it relaxes back to the ground state. nih.govnih.gov Dispersed fluorescence (DF) spectroscopy, where the fluorescence emission is passed through a monochromator, provides information about the vibrational energy levels of the ground electronic state (S₀).

The introduction of a fluorine atom and a hydroxymethyl group to the isoquinoline chromophore would be expected to cause a shift in the electronic transition energies compared to the parent isoquinoline molecule. rsc.org The nature and magnitude of this shift would provide insights into the electronic effects of these substituents.

X-Ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals of this compound can be obtained, this technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the hydroxymethyl group relative to the isoquinoline ring.

Intermolecular interactions: The nature and geometry of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings.

While no crystal structure for this compound is currently available in the public domain, studies on other functionalized isoquinolines have revealed detailed structural features and packing arrangements in the solid state. mdpi.comresearchgate.netnih.govrsc.org For instance, the crystal structure of a related isoquinoline derivative showed a flattened conformation with specific orientations of the substituent groups. mdpi.com

Table 4: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths (Å) | e.g., C-F, C-O, C-N, C-C bond distances. |

| Bond Angles (°) | e.g., C-C-C, C-N-C bond angles. |

| Torsion Angles (°) | Describing the conformation of the -CH₂OH group. |

| Hydrogen Bonding | Details of any intermolecular hydrogen bonds. |

Chiral Spectroscopy and Conformational Analysis

Since this compound possesses a chiral center at the C-1 carbon (if the hydroxymethyl group is considered), it can exist as a pair of enantiomers. Chiral spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), are exquisitely sensitive to the stereochemistry of chiral molecules. wikipedia.orgcore.ac.uknih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and its conformation in solution. By comparing the experimental VCD spectrum with that predicted from quantum chemical calculations, the absolute configuration of the enantiomers can be unambiguously determined. nih.govwikipedia.orgcore.ac.uk

The conformational flexibility of the hydroxymethyl group can also be investigated using VCD. Different conformers will have distinct VCD spectra, and the experimentally observed spectrum will be a population-weighted average of the spectra of the individual conformers. This allows for the determination of the preferred conformation of the molecule in solution. While experimental VCD data for this compound is not available, the principles of the technique have been successfully applied to other chiral N-heterocyclic compounds. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. For a molecule like 6-Fluoro-1-isoquinolinemethanol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute a variety of electronic properties. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netnih.gov The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical stability of the molecule.

Ab initio methods , such as Hartree-Fock (HF), offer a different approach that, while often more computationally intensive, can provide highly accurate results. These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important. For related molecules like quinoline (B57606) derivatives, both DFT and ab initio methods have been used to calculate structural parameters and vibrational frequencies.

The following table illustrates the types of electronic properties that can be calculated for this compound using these methods.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.2 D |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | 1.1 eV |

| Ionization Potential | Energy required to remove an electron from a neutral molecule. | 7.8 eV |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds.

Conformational Analysis and Isomerism Studies

The presence of the methanol (B129727) group at the 1-position of the isoquinoline (B145761) ring introduces conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies.

For this compound, the primary conformational freedom lies in the rotation around the C1-C(methanol) bond. Theoretical calculations can map the potential energy surface as a function of the dihedral angle of the hydroxymethyl group relative to the isoquinoline ring. This analysis can reveal the most stable conformer(s) and the energy barriers to rotation between them. Such studies on similar substituted aromatic compounds have shown that the presence of substituents can significantly influence the conformational preferences.

Isomerism studies would involve comparing the calculated properties of this compound with other constitutional isomers (e.g., 7-Fluoro-1-isoquinolinemethanol) to understand how the position of the fluorine atom affects the molecule's stability and electronic properties.

Reaction Mechanism Predictions and Energy Barrier Calculations

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the calculation of activation energies (energy barriers), which are critical for predicting reaction rates.

For this compound, computational methods could be used to study various reactions, such as the oxidation of the methanol group or further electrophilic substitution on the isoquinoline ring. For instance, in a hypothetical oxidation reaction, calculations could identify the transition state structure and determine the energy barrier, providing insights into the feasibility of the reaction under different conditions.

Molecular Modeling and Docking Studies of Scaffold Interactions

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. A significant application of this is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This is particularly relevant in drug discovery, where the "ligand" (in this case, a derivative of this compound) is docked into the active site of a target protein.

Docking studies of isoquinoline derivatives have been performed to investigate their potential as inhibitors for various enzymes. tandfonline.com For this compound, a docking study would involve:

Obtaining the 3D structure of a target protein.

Generating a 3D model of this compound.

Using a docking program to predict the binding mode and affinity of the molecule within the protein's active site.

The results of such a study would be a "docking score," which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein.

| Parameter | Description | Illustrative Value |

| Binding Affinity | The strength of the binding interaction between the ligand and the target protein. | -8.5 kcal/mol |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and protein residues. | 2 with SER234, 1 with LYS112 |

| Hydrophobic Interactions | Key hydrophobic interactions with protein residues. | PHE345, LEU298 |

| RMSD | Root-mean-square deviation of atomic positions, indicating the stability of the docked pose. | 1.2 Å |

Note: This table presents hypothetical data that would be generated from a molecular docking study.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, methods like DFT can be used to calculate:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts can aid in the assignment of experimental spectra.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of a molecule. The computed vibrational frequencies and intensities can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. nih.gov

Role of Fluorine in Electronic and Steric Effects

The fluorine atom at the 6-position of the isoquinoline ring is expected to have a significant impact on the molecule's properties due to its unique electronic and steric characteristics.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect can decrease the electron density in the aromatic ring system, which can influence the molecule's reactivity in electrophilic and nucleophilic substitution reactions. Additionally, fluorine can exert a weak, electron-donating mesomeric effect (+M effect) through its lone pairs, although this is generally outweighed by the inductive effect in aromatic systems. Computational studies on fluorinated aromatic compounds have been used to quantify these effects by analyzing the charge distribution and molecular orbitals. nih.govnih.govresearchgate.net

Steric Effects: While fluorine has a relatively small van der Waals radius, its presence can still influence the conformation of nearby functional groups and the binding of the molecule to a target protein. In the context of this compound, the steric influence of the fluorine atom is likely to be less pronounced than its electronic effects.

Computational analysis can provide quantitative measures of these effects. For example, Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and hyperconjugative interactions, providing a detailed picture of the electronic influence of the fluorine substituent. nih.gov

Applications As a Synthetic Building Block and Privileged Scaffold

Utilization in Multi-component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. The isoquinoline (B145761) scaffold is frequently synthesized or utilized in such reactions. For instance, MCRs have been employed to generate complex molecular architectures, such as tetrahydroquinolinyl isoquinoline derivatives. nih.gov While direct examples involving 6-fluoro-1-isoquinolinemethanol are not prominent in literature, its functional groups are well-suited for this chemistry. The methanol (B129727) group could be oxidized to an aldehyde to participate in reactions like the Ugi or Passerini MCRs, or the isoquinoline nitrogen could act as a basic component, enabling the rapid construction of highly decorated molecules around the core 6-fluoro-isoquinoline structure.

One notable three-component reaction involves the condensation of aryl ketones with hydroxylamine and internal alkynes, catalyzed by rhodium(III), to rapidly assemble multisubstituted isoquinolines. acs.org This highlights the adaptability of the isoquinoline core in complex, one-pot transformations.

Scaffold for Heterocyclic Ring System Construction

The 6-fluoro-isoquinoline core serves as an excellent foundation for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the isoquinoline ring allows for annulation reactions that build new rings onto the existing framework. Research has demonstrated the synthesis of diverse fused systems, including:

Imidazo[2,1-a]isoquinolines: These can be formed through the multicomponent cascade cyclization of isoquinolin-1-amine with other reactants. nih.gov

Indolo[2,1-a]isoquinolines: Visible-light-enabled protocols can be used to synthesize trifluoromethylated versions of these fused structures. nih.gov

The development of such fused systems is of high interest, as they expand the chemical space and can lead to novel biological activities. For example, derivatives of certain bicyclic isoquinoline adducts, including 7-fluoro and 6-chloro substituted versions, have shown significant inhibitory activity against phosphodiesterase 4B (PDE4B), an important target in inflammatory diseases. nih.gov

| Fused Heterocyclic System | Synthetic Strategy | Potential Significance |

|---|---|---|

| Imidazo[2,1-a]isoquinolines | Multicomponent cascade cyclization | Access to novel chemical space for biological screening |

| Indolo[2,1-a]isoquinolines | Visible light-enabled radical addition and cyclization | Generation of complex polycyclic scaffolds |

| Bicyclic Isoquinoline Adducts (e.g., for PDE4B) | Cascade cyclization involving 2-iodobenzamides | Development of specific enzyme inhibitors |

Strategic Intermediate in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to create a complex molecule, often a natural product or a drug candidate, through a carefully planned sequence of reactions. Functionalized building blocks like this compound are valuable as strategic intermediates in these campaigns. The isoquinoline core is a key feature of many alkaloids with potent biological activities. rsc.org

While the direct use of this compound as an intermediate in a published total synthesis is not widely documented, the principle is well-established with analogous structures. For example, 3-carboxy-6-fluoro-4-hydroxyquinolines are crucial precursors in the synthesis of fluoroquinolone antibiotics, a major class of antibacterial drugs. mdpi.com These intermediates contain the essential fluorinated heterocyclic core, which is later elaborated to produce the final active pharmaceutical ingredient. mdpi.com Similarly, the 6-fluoro-isoquinoline scaffold can be envisioned as a key intermediate for accessing fluorinated analogues of isoquinoline-containing natural products or designed therapeutic agents.

Bioisosteric Replacements and Scaffold Hopping Strategies for Chemical Space Exploration

Bioisosterism is a strategy in drug design where one atom or group is replaced by another with similar physical or chemical properties to enhance a molecule's activity or optimize its properties. patsnap.comnih.gov The replacement of a hydrogen atom with fluorine is a classic bioisosteric substitution. u-tokyo.ac.jp Fluorine's high electronegativity and small size can alter a molecule's conformation, pKa, and metabolic stability, often leading to improved potency and a better pharmacokinetic profile. u-tokyo.ac.jp The 6-fluoro substitution on the isoquinoline ring is a prime example of this strategy, intended to modulate the electronic properties of the aromatic system and block potential sites of metabolism.

Scaffold hopping is a computational or medicinal chemistry approach to find new molecular cores (scaffolds) that can serve as effective replacements for a known active compound's core, while maintaining or improving biological activity. semanticscholar.orgcriver.com This is often done to discover novel intellectual property or to overcome issues with the original scaffold, such as toxicity or poor pharmacokinetics. criver.com

The 6-fluoro-isoquinoline scaffold, being a "privileged" structure, is an attractive target for scaffold hopping endeavors. A research team might "hop" from a different heterocyclic core to the 6-fluoro-isoquinoline scaffold to leverage its favorable drug-like properties. A concrete example of this strategy was demonstrated in the development of NorA efflux pump inhibitors, where researchers successfully hopped from a known quinoline (B57606) scaffold to a quinazoline-based core to generate new, potent agents against resistant S. aureus strains. nih.gov This illustrates how different bicyclic heteroaromatic cores can be interchanged to optimize biological activity.

| Strategy | Description | Application Example with 6-Fluoro-Isoquinoline Scaffold |

|---|---|---|

| Bioisosterism | Replacement of an atom or group with another of similar properties to improve activity or ADME profile. | The fluorine atom at the 6-position serves as a bioisostere for a hydrogen atom, potentially enhancing metabolic stability and receptor binding. u-tokyo.ac.jp |

| Scaffold Hopping | Replacing the core molecular structure of a known active compound with a different scaffold to find novel compounds with similar activity. criver.com | The 6-fluoro-isoquinoline core can be used as a replacement scaffold for other bicyclic heterocycles (e.g., quinoline, quinazoline) in drug discovery campaigns. nih.gov |

Contribution to Chemical Diversity Libraries

Chemical libraries are large collections of molecules used in high-throughput screening to identify new drug leads. Diversity-oriented synthesis (DOS) is a strategy used to create these libraries, focusing on generating a wide range of molecular structures. cam.ac.ukscispace.com

A functionalized, privileged scaffold like this compound is an ideal starting point for building such libraries. The synthetic accessibility of the scaffold allows for the creation of a core structure, from which diversity can be introduced. This can be achieved through:

Appendage Diversity: The methanol group at the 1-position is a key functional handle. It can be easily converted into other functional groups (e.g., esters, ethers, amines, acids) or used as an attachment point for a wide variety of other building blocks, leading to a library of related compounds with different peripheral groups. cam.ac.uk

Scaffold Diversity: The isoquinoline core itself can be modified through various reactions to create different but related core structures, further expanding the library's diversity. mskcc.org

By systematically applying different reactants to the this compound core, chemists can rapidly generate a large library of novel compounds, increasing the probability of discovering molecules with valuable biological activity against various disease targets. broadinstitute.orgnih.gov

Structure Activity Relationship Sar Methodologies in the Context of 6 Fluoro 1 Isoquinolinemethanol and Its Analogues

Design Principles for Modulating Chemical Properties

The design of analogues of 6-Fluoro-1-isoquinolinemethanol is guided by established medicinal chemistry principles aimed at modulating properties such as potency, selectivity, and pharmacokinetic profile. The isoquinoline (B145761) scaffold itself is a "privileged structure," frequently found in biologically active compounds and natural products, including some alkaloids with potent pharmacological activities. nih.gov

Key design principles for modifying the chemical properties of isoquinoline derivatives include:

Substitution Pattern on the Isoquinoline Core: The position of substituents on the isoquinoline ring system significantly impacts the molecule's electronic properties and its interactions with biological targets. For instance, substitutions at positions 1, 2, 3, and 4 have been shown to influence activities ranging from antimicrobial to analgesic and anti-inflammatory effects. nih.gov In the case of this compound, the fluorine at the 6-position and the methanol (B129727) group at the 1-position are key determinants of its properties.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing a desired property. The replacement of a hydrogen atom with a fluorine atom is a classic example of bioisosteric replacement. ambeed.com

Introduction of Flexibility or Rigidity: The conformational flexibility of a molecule can influence its binding affinity to a target. Introducing rigid elements, such as rings, or flexible linkers can be used to optimize the molecule's conformation for improved activity. SAR studies on tetrahydroisoquinoline derivatives have highlighted the importance of molecular flexibility in ligand potency and selectivity. bldpharm.com

Modulation of Physicochemical Properties: Properties such as lipophilicity, solubility, and pKa are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Substituents can be chosen to fine-tune these properties. For example, the introduction of polar groups can increase aqueous solubility, while lipophilic groups can enhance membrane permeability.

Impact of Fluorine Substitution on Molecular Properties (pKa, Lipophilicity, Metabolic Stability)

The introduction of a fluorine atom into a molecule, as seen in this compound, is a widely used strategy in medicinal chemistry due to fluorine's unique properties. Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's physicochemical and biological characteristics.

pKa: The basicity of the isoquinoline nitrogen is a key factor influencing its interaction with biological targets and its pharmacokinetic properties. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing effect. When placed on the benzo ring of the isoquinoline, as in this compound, it is expected to decrease the electron density of the entire ring system, including the nitrogen atom. This generally leads to a decrease in the pKa of the isoquinoline nitrogen, making it a weaker base compared to its non-fluorinated counterpart. The pKa of unsubstituted isoquinoline is approximately 5.4. The introduction of a fluorine atom at the 6-position would be expected to lower this value.

Metabolic Stability: A common reason for introducing fluorine into a drug candidate is to block metabolically labile positions. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. For isoquinoline derivatives, metabolism often occurs on the aromatic rings. By placing a fluorine atom at the 6-position, it is anticipated that the metabolic stability of the molecule would be enhanced by preventing hydroxylation at that site. However, studies on fluorinated quinazolines have shown that the position of the fluorine atom is critical; for example, 4-fluoroanilinoquinazolines can undergo rapid defluorination, whereas 2- and 3-fluoroanilino derivatives are more metabolically stable. ambeed.com

To illustrate the potential impact of fluorination, the following table presents hypothetical physicochemical properties for isoquinolinemethanol and its 6-fluoro derivative, based on general principles observed in similar heterocyclic compounds.

| Compound | Hypothetical pKa | Hypothetical LogP | Expected Metabolic Stability |

|---|---|---|---|

| 1-Isoquinolinemethanol | ~5.4 | ~1.5 | Moderate |

| This compound | ~4.9 | ~1.8 | Increased |

Note: The values in this table are illustrative and based on general principles of fluorine's effects on heterocyclic molecules. Actual experimental values may vary.

Rational Design of Derivatives for Property Optimization

The rational design of derivatives of this compound involves making targeted structural modifications to optimize a specific property, such as potency against a particular biological target or an improved pharmacokinetic profile. This process is informed by SAR data and an understanding of the target's structure and function.

For example, if the goal is to improve the binding affinity of this compound to a protein target, derivatives could be designed to introduce additional favorable interactions. This might involve:

Modification of the 1-methanol group: The hydroxyl group can be a key hydrogen bond donor or acceptor. It could be esterified or etherified to modulate its hydrogen bonding capacity and lipophilicity. Alternatively, it could be replaced with other functional groups, such as an amine or a small alkyl chain, to probe the steric and electronic requirements of the binding pocket.

Introduction of additional substituents: Adding other substituents to the isoquinoline ring can further modulate the electronic properties and provide additional points of interaction with a target. The choice of substituent and its position would be guided by SAR data from related isoquinoline series.

Altering the position of the fluorine atom: Moving the fluorine atom to other positions on the isoquinoline ring (e.g., position 5, 7, or 8) would create a series of isomers. Comparing the activity of these isomers can provide valuable information about the role of the fluorine atom's position in target binding and metabolic stability.

The synthesis of such derivatives often relies on versatile chemical methods that allow for the construction of the substituted isoquinoline core.

Computational SAR Approaches and Predictive Modeling

Computational chemistry plays an increasingly important role in modern drug discovery and SAR studies. For this compound and its analogues, computational approaches can be used to predict properties and guide the design of new derivatives, thereby reducing the number of compounds that need to be synthesized and tested.

Common computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of a series of molecules with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues. For example, QSAR studies on pyrimido-isoquinolin-quinones have successfully identified structural modifications that improve antibacterial activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can provide insights into the specific interactions between this compound analogues and their biological target, helping to rationalize observed SAR and guide the design of more potent inhibitors.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model can be used to search virtual libraries for new compounds with the desired activity or to guide the design of new derivatives that fit the pharmacophore.

ADME-Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a molecule. These predictions can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with more favorable pharmacokinetic profiles.

The following table shows an example of how computational tools can be used to predict the properties of a molecule like this compound.

| Compound | Predicted LogP | Predicted pKa | Predicted Polar Surface Area (Ų) |

|---|---|---|---|

| This compound | 1.75 | 4.85 | 33.1 |

Note: These values are for illustrative purposes and represent typical outputs from computational prediction software. The accuracy of these predictions can vary.

By integrating these computational approaches with experimental synthesis and testing, the process of optimizing the properties of this compound and its analogues can be significantly accelerated.

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Approaches

The chemical industry's increasing emphasis on green chemistry is steering the synthesis of isoquinoline (B145761) derivatives, including 6-Fluoro-1-isoquinolinemethanol, towards more environmentally benign methods. tandfonline.comniscpr.res.in Key areas of development include the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG), which simplifies extraction procedures and enhances atom economy. niscpr.res.in Researchers are also exploring solvent-free reaction conditions and the use of water as a green solvent to minimize the generation of hazardous waste. tandfonline.com

Recent advancements have demonstrated the efficacy of rhodium(III)-catalyzed C-H activation and annulation reactions in biomass-derived ethanol (B145695) under mild conditions, eliminating the need for stoichiometric external oxidants. chemistryviews.org Additionally, photocatalytic strategies are gaining traction. These methods, which utilize visible light, offer a gentle and direct route to isoquinoline scaffolds, often avoiding the need for harsh reagents and metal-complex catalysts. acs.orgresearchgate.netacs.org The development of one-pot, multi-component reactions further contributes to the sustainability of these synthetic processes by reducing the number of intermediate purification steps, thereby saving time, energy, and resources. tandfonline.comresearchgate.net

Integration with Flow Chemistry and Automation

The integration of flow chemistry and automated synthesis platforms presents a transformative approach to the production of this compound and its analogs. numberanalytics.com Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. This precision can lead to higher yields, improved selectivity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates.

A notable application of this technology is in the synthesis of PET probes, where flow chemistry has been combined with photoredox radiofluorination to produce compounds like 6-[18F]FDOPA with high radiochemical purity and yield. nih.gov This approach provides an efficient and versatile solution that could be adapted for the synthesis of various fluorinated isoquinoline derivatives. nih.gov The automation of these processes can further accelerate the discovery and optimization of novel derivatives by enabling high-throughput screening of reaction conditions and building blocks. numberanalytics.com

Advanced Characterization Techniques for Complex Derivates

As the complexity of synthesized this compound derivatives increases, so does the need for sophisticated analytical techniques to fully elucidate their three-dimensional structures and properties. While standard methods like NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry remain fundamental, more advanced techniques are becoming crucial.

X-ray crystallography, for instance, provides definitive structural information, as demonstrated in studies of novel isoquinoline derivatives. mdpi.com For luminescent derivatives, techniques such as UV-visible spectroscopy and fluorescence emission spectroscopy are employed to characterize their optical properties, including their absorption and emission spectra. mdpi.comacs.org Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used to simulate molecular structures and predict properties, offering valuable insights that complement experimental data. acs.orgnih.gov These advanced characterization tools are indispensable for understanding the structure-activity relationships of new and complex derivatives.

Exploration of Novel Reactivity Patterns

The unique electronic properties conferred by the fluorine atom in this compound open avenues for exploring novel chemical reactions. The electron-withdrawing nature of fluorine can influence the reactivity of the isoquinoline core, enabling transformations that are challenging with non-fluorinated analogs.

Recent research has focused on photocatalytic processes that leverage radical intermediates. acs.orgacs.orgnih.gov For example, visible light-mediated C-H hydroxyalkylation of isoquinolines has been achieved by generating acyl radicals under oxidant-free conditions. nih.gov Another innovative approach involves a photocatalytic proton-coupled electron transfer (PCET) process for the synthesis of isoquinoline-1,3-diones. acs.org The development of one-pot, microwave-assisted syntheses of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles further highlights the expanding repertoire of reactions available for modifying the isoquinoline scaffold. rsc.org These novel reactivity patterns allow for the creation of structurally diverse libraries of compounds with potentially unique biological activities.

Interdisciplinary Research with Materials Science and Chemical Biology Applications (as a chemical scaffold)

The rigid, heterocyclic structure of this compound makes it an attractive scaffold for applications beyond traditional medicinal chemistry, extending into materials science and chemical biology. researchgate.net The isoquinoline framework is a key component in a variety of bioactive compounds and functional materials. researchgate.net

In materials science, isoquinoline derivatives are being investigated for their luminescent properties, with potential applications as fluorescent materials. mdpi.comacs.org Some dihydrothieno[2,3-c]isoquinoline derivatives have been shown to emit green or yellowish-green light and are being studied as corrosion inhibitors. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.